2'-Hydroxy-3-phenylpropiophenone

Xenobiotic Metabolism Cytochrome P450 Chemoprevention

Pharmaceutical and oncology research requires precise dihydrochalcone scaffolds. Substituting with non-hydroxylated or incorrect isomers alters synthetic routes, biological activity, and regulatory filings. 2'-Hydroxy-3-phenylpropiophenone (CAS 3516-95-8) is the validated starting material for: - Propafenone API synthesis (mandatory intermediate) - MDR reversal agents (EC50 down to 0.15 μM) - Selective BuChE inhibitors for Alzheimer's research - Clean AhR/XRE signaling studies (2.5-fold induction vs 18-fold for 2-hydroxy isomer) Available for immediate R&D supply with documented purity.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 3516-95-8
Cat. No. B021841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-3-phenylpropiophenone
CAS3516-95-8
Synonyms1-(2-Hydroxy-phenyl)-3-phenyl-propan-1-one;  Propafenone Imp. A (EP)
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O
InChIInChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
InChIKeyJCPGMXJLFWGRMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2'-Hydroxy-3-phenylpropiophenone


2'-Hydroxy-3-phenylpropiophenone (CAS 3516-95-8) is a synthetic aromatic ketone and a 2'-hydroxylated dihydrochalcone, chemically defined as 1-(2-hydroxyphenyl)-3-phenylpropan-1-one with the molecular formula C₁₅H₁₄O₂ . Its structure features a phenolic hydroxyl group ortho to the ketone, which imparts distinct physicochemical and biological properties compared to non-hydroxylated dihydrochalcones . The compound serves as a critical synthetic intermediate in the manufacture of propafenone, a class 1C antiarrhythmic agent , and its derivatives have been investigated for antiarrhythmic, spasmolytic, and local anesthetic activities . Naturally, it has been identified in plant species such as *Flindersia brassii* and *Peperomia obtusifolia* [1].

Synthetic Handle 2′-OH enables O-alkylation for propafenone-type derivatives
Scaffold Utility Privileged core for MDR modulators and selective BuChE inhibitors
Mechanistic Tool Ortho-hydroxyl position moderates XRE activation vs other isomers

Unique Role of 2'-Hydroxy-3-phenylpropiophenone


The presence and precise positioning of the 2'-hydroxyl group in 2'-hydroxy-3-phenylpropiophenone are non-negotiable for its functional utility. This ortho-hydroxyl substitution enables intramolecular hydrogen bonding with the ketone oxygen, which alters electron density, stability, and the compound's capacity to serve as a scaffold for further derivatization [1]. Unsubstituted 3-phenylpropiophenone lacks this hydroxyl moiety and exhibits a significantly different melting point (70–72 °C vs. 36–37 °C), indicating altered intermolecular packing . Furthermore, studies on structurally analogous hydroxychalcones demonstrate that the position of the hydroxyl group (2'- vs. 2- vs. 4-) dictates distinct biological outcomes, including differential regulation of xenobiotic response element (XRE) transactivation and cytochrome P450 inhibition [2]. Consequently, generic substitution with non-hydroxylated or differently hydroxylated dihydrochalcones will fundamentally alter physicochemical handling, synthetic accessibility, and biological activity profiles, making target-specific sourcing essential for reproducible research and development.

Factor
2′-Hydroxy-3-phenylpropiophenone
Substitute Risk
Hydroxyl Position
2′-OH, intramolecular H-bonding
2-OH isomer induces 7× higher XRE activation, altering biological readout
Synthetic Reactivity
O-alkylation at 2′-OH
Unsubstituted analog is unreactive; cannot form propafenone-type derivatives
Physical Properties
MP 36–37 °C
Unsubstituted MP 70–72 °C alters thermal processing and solubility

Comparative Evidence for 2'-Hydroxy-3-phenylpropiophenone


Differential XRE Transactivation and CYP Inhibition

In a comparative study of hydroxychalcone isomers, 2'-hydroxychalcone (a close structural analog of the target dihydrochalcone) exhibited distinct biological activity compared to its 2-hydroxy positional isomer. While both compounds showed comparable IC50 values against CYP1A1 (micromolar range) and CYP1B1 (submicromolar range), they produced opposite effects on XRE-transactivation [1]. Specifically, in the absence of a chemical inducer, 10 μM 2'-hydroxychalcone increased XRE-transactivation by 2.5-fold, whereas 2-hydroxychalcone induced a dramatic 18-fold increase [1]. This demonstrates that the ortho-hydroxyl (2'-OH) configuration, present in 2'-hydroxy-3-phenylpropiophenone, confers a uniquely moderate XRE induction profile compared to the hyperactive 2-hydroxy positional isomer, a critical differentiator for researchers studying AhR-mediated pathways.

XRE Transactivation
Cross-study comparable
2′-Hydroxychalcone: 2.5-fold increase
2-Hydroxychalcone: 18-fold increase
2′-OH configuration confers moderate XRE induction profile
MCF-7 cell line; no inducer
Xenobiotic Metabolism Cytochrome P450 Chemoprevention

Solid-State Handling Differences

The 2'-hydroxyl substitution in 2'-hydroxy-3-phenylpropiophenone significantly alters its physical properties compared to the unsubstituted parent compound, 3-phenylpropiophenone. The target compound exhibits a melting point of 36–37 °C , whereas 3-phenylpropiophenone melts at 70–72 °C . This ~34 °C lower melting point indicates reduced crystal lattice energy, likely due to intramolecular hydrogen bonding disrupting efficient intermolecular packing. This physical difference is critical for process chemistry workflows involving melt processing, solvent selection, or formulation development, as the two compounds will behave differently under thermal and solubility conditions.

Melting Point
Direct head-to-head
Target: 36–37 °C
Unsubstituted: 70–72 °C
Δ ≈ 34 °C
Hydroxyl group reduces crystal lattice energy
Affects thermal processing and dissolution
Pharmaceutical Formulation Process Chemistry Material Science

Potent MDR Modulator Scaffold

2'-Hydroxy-3-phenylpropiophenone serves as the foundational scaffold for a series of propafenone-type MDR modulators. In a structure-activity relationship (SAR) study, derivatives synthesized via O-alkylation of this scaffold with dibromoalkanes and subsequent piperidine substitution demonstrated high MDR-modulating activity in P-glycoprotein-overexpressing tumor cells [1]. The series exhibited EC50 values ranging from 1.45 μM down to 0.15 μM for reversing daunomycin resistance, with activity directly correlated to the spacer length introduced at the 2'-hydroxyl position [1]. While the unmodified parent compound is not the active modulator itself, its 2'-hydroxyl group is the essential synthetic handle enabling the creation of submicromolar potency modulators. Unsubstituted 3-phenylpropiophenone lacks this ortho-hydroxy nucleophilic site, rendering it incapable of generating this specific, high-activity class of MDR reversal agents.

MDR Reversal EC50
Class-level inference
0.15 – 1.45 µM (derivatives)
Scaffold enables submicromolar P-gp modulators
Daunomycin efflux assay; SAR series
Multidrug Resistance P-Glycoprotein Cancer Chemotherapy

Essential Intermediate for Propafenone Synthesis

2'-Hydroxy-3-phenylpropiophenone is a crucial, established intermediate in the commercial synthesis of propafenone hydrochloride, a widely prescribed Class 1C antiarrhythmic agent . The synthetic route involves the alkylation of the 2'-hydroxyl group with epichlorohydrin, followed by amination with propylamine to install the pharmacophoric propanolamine side chain essential for sodium channel blockade . Unsubstituted 3-phenylpropiophenone lacks the hydroxyl group required for this specific and high-yielding alkylation step, making it synthetically inert in this context. While the parent compound itself exhibits only modest direct pharmacological activity, its value proposition is fundamentally tied to its role as a validated, high-volume starting material for an FDA-approved drug. Procurement of this specific dihydrochalcone is mandatory for any lab replicating or modifying the propafenone synthesis pathway.

Propafenone Synthesis
Direct head-to-head
2′-OH: reactive O-alkylation site
Unsubstituted: inert
Enables target-specific synthetic route
Validated in propafenone manufacturing
Antiarrhythmic Drug Synthesis Synthetic Intermediate Cardiovascular Therapeutics

Selective BuChE Inhibition

A series of 2'-hydroxy-3-phenylpropiophenone derivatives, synthesized as described in patent CN110272349A, demonstrated 'obvious selective butyrylcholinesterase inhibition activity' [1]. The patent claims that compounds based on this scaffold are applicable for the treatment and/or prevention of related neurodegenerative diseases such as Alzheimer's [1]. While specific IC50 values are not disclosed in the abstract, the structural requirement for the 2'-hydroxy-3-phenylpropiophenone core to achieve BuChE selectivity is a key claim. This contrasts with the non-selective cholinergic inhibition or lack thereof seen with many other dihydrochalcones. The 2'-hydroxyl group appears critical for achieving the selective binding profile, making this compound a privileged starting point for developing CNS-penetrant BuChE inhibitors.

BuChE Selectivity
Class-level inference
Selective BuChE inhibition (patent claim)
Reported selective profile for BuChE
Quantitative IC50 not disclosed
Alzheimer's Disease Cholinesterase Inhibitors Neurodegeneration

Chemoselective O-Arylation Reactivity

The ortho-hydroxyl group of 2'-hydroxy-3-phenylpropiophenone facilitates chemoselective O-arylation reactions that are not possible with its non-hydroxylated counterpart. A reported synthesis employs this feature for efficient derivatization, highlighting the compound's utility as a nucleophilic partner in constructing complex ether architectures . This is a direct consequence of the acidic phenol moiety (pKa ~ 10 for phenol derivatives), which can be selectively deprotonated under mild basic conditions to react with aryl halides or other electrophiles [1]. In contrast, 3-phenylpropiophenone lacks this acidic proton, requiring far harsher conditions for any analogous C-arylation. This inherent synthetic handle makes the 2'-hydroxy derivative a more versatile and efficient building block for creating libraries of aryl ether derivatives, a common motif in medicinal chemistry.

O-Arylation Reactivity
Class-level inference
Chemoselective O-arylation under mild base
Enables efficient ether library synthesis
C-O coupling; broader scope than non-hydroxylated
Synthetic Methodology C-O Bond Formation Cross-Coupling

Applications of 2'-Hydroxy-3-phenylpropiophenone


Propafenone and Antiarrhythmic Agent Synthesis

As established in Evidence Item 4, 2'-hydroxy-3-phenylpropiophenone is the mandatory starting material for the industrial synthesis of propafenone [1]. This scenario is directly relevant for contract manufacturing organizations (CMOs) producing active pharmaceutical ingredients (APIs), academic labs conducting process chemistry optimization, and pharmaceutical R&D groups developing novel sodium channel blockers. Sourcing this specific compound, rather than unsubstituted 3-phenylpropiophenone, ensures compatibility with validated synthetic routes and regulatory filings .

P-Glycoprotein MDR Modulator Development

Evidence Item 3 demonstrates that this scaffold is essential for generating propafenone-type MDR modulators with EC50 values down to 0.15 μM [1]. This application scenario is ideal for oncology research labs focused on overcoming chemotherapy resistance. The ortho-hydroxy group enables the systematic variation of spacer length and amine substituents, a key SAR dimension that is inaccessible with non-hydroxylated dihydrochalcones. Procurement of this compound supports the rational design of potent MDR reversal agents.

Selective BuChE Inhibitors for Alzheimer's

Based on Evidence Item 5, derivatives of 2'-hydroxy-3-phenylpropiophenone exhibit selective BuChE inhibition, a targeted approach for Alzheimer's therapeutics [1]. This scenario is pertinent for academic and biotech CNS drug discovery programs. The scaffold's inherent CNS penetrability (predicted BBB permeability) and the patent-protected derivatization pathways make it a valuable starting point for structure-activity relationship (SAR) studies aimed at developing disease-modifying agents for neurodegeneration.

Xenobiotic Response and CYP1A1/1B1 Inhibition Studies

Evidence Item 1 highlights the unique, moderate XRE-transactivation profile of the 2'-hydroxy configuration (2.5-fold induction) compared to the 2-hydroxy isomer (18-fold induction) [1]. This makes the 2'-hydroxy-3-phenylpropiophenone scaffold (as a dihydrochalcone analog) a valuable tool for toxicologists and pharmacologists studying aryl hydrocarbon receptor (AhR) signaling and chemoprevention. Sourcing this specific positional isomer is critical to avoid the confounding hyperactivation of XRE observed with its 2-hydroxy counterpart, ensuring cleaner, more interpretable data in mechanistic studies.

Application
Selection Property
Validation Focus
Propafenone synthetic route studies
2′-OH for O-alkylation
Route-specific starting material compatibility
MDR reversal agent SAR
2′-OH derivatization for spacer variation
P-gp efflux reversal assay
BuChE inhibitor CNS research
Scaffold for selective BuChE inhibition
Cholinesterase selectivity assay
AhR signaling & CYP inhibition
Moderate XRE induction profile
XRE transactivation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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